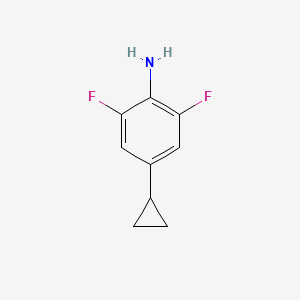
4-Cyclopropyl-2,6-difluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropyl-2,6-difluoroaniline is an organic compound with the molecular formula C9H9F2N It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with two fluorine atoms at the 2 and 6 positions, and a cyclopropyl group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-2,6-difluoroaniline can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Another method involves the partial fluorine exchange of 1,2,3-trichlorobenzene to produce a mixture of 2,6-difluorochlorobenzene and 2,3-difluorochlorobenzene, followed by selective reduction and amination to yield 2,6-difluoroaniline . The cyclopropyl group can then be introduced through further functionalization.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Continuous-flow processes are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-2,6-difluoroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amines.
Scientific Research Applications
4-Cyclopropyl-2,6-difluoroaniline has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-2,6-difluoroaniline involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit topoisomerase II, an enzyme involved in DNA replication and repair
Comparison with Similar Compounds
Similar Compounds
2,4-Difluoroaniline: Similar in structure but lacks the cyclopropyl group.
3,5-Difluoroaniline: Another difluoroaniline isomer with different substitution patterns.
4-Bromo-2,6-difluoroaniline: Contains a bromine atom instead of a cyclopropyl group.
Uniqueness
4-Cyclopropyl-2,6-difluoroaniline is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C9H9F2N |
|---|---|
Molecular Weight |
169.17 g/mol |
IUPAC Name |
4-cyclopropyl-2,6-difluoroaniline |
InChI |
InChI=1S/C9H9F2N/c10-7-3-6(5-1-2-5)4-8(11)9(7)12/h3-5H,1-2,12H2 |
InChI Key |
ZBCVNLNQFYYPCK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=C(C(=C2)F)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















